Guanosine Diphosphate

Description

Guanosine diphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Guanosine-5'-diphosphate has been reported in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.

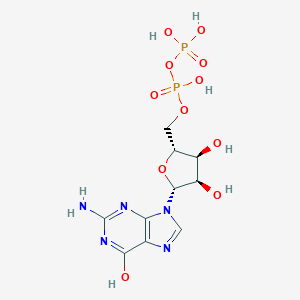

This compound is a purine nucleotide diphosphate comprised of a guanine and a pyrophosphate moiety bound to a ribose moiety at its 1' and 5' sites, respectively. This compound (GDP) is an inactive metabolite and intermediate in the synthesis of guanosine triphosphate (GTP).

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

A guanine nucleotide containing two phosphate groups esterified to the sugar moiety.

See also: Guanosine Triphosphate (related).

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWNDRXFNXRZMB-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163254 | |

| Record name | Guanosine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanosine diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001201 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

146-91-8, 157420-46-7 | |

| Record name | GDP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanosine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-5'-Diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04315 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzene, 1,3-diisocyanatomethyl-, homopolymer, polypropylene glycol mono-Bu ether- and 2-pyridineethanol-blocked | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanosine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001201 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Molecular Structure of Guanosine Diphosphate (GDP)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine Diphosphate (GDP) is a ubiquitous purine nucleotide that plays a central role in cellular metabolism, energy transfer, and signal transduction. As the inactive precursor to Guanosine Triphosphate (GTP), its structure is fundamental to the function of a vast array of GTPase enzymes, which act as molecular switches in critical signaling pathways. Understanding the precise molecular architecture of GDP is paramount for research in enzymology, cell biology, and the development of targeted therapeutics. This technical guide provides an in-depth examination of the molecular structure of GDP, details the experimental protocols used for its determination, and illustrates its functional role in the G-protein signaling cycle.

Core Molecular Structure and Composition

This compound is a nucleoside diphosphate composed of three distinct chemical moieties: a nitrogenous base (guanine), a pentose sugar (ribose), and a pyrophosphate group.[1]

-

Guanine: A purine base consisting of a fused pyrimidine-imidazole ring system. It contains an amine group at the C2 position and a carbonyl group at the C6 position.

-

Ribose: A five-carbon furanose sugar. In GDP, the ribose ring is attached to the guanine base via a β-N9-glycosidic bond, connecting the N9 atom of the purine ring to the anomeric C1' carbon of the sugar.[2]

-

Diphosphate Group: Two phosphate groups linked together in a pyrophosphate linkage. This group is esterified to the 5'-hydroxyl group of the ribose sugar, forming a high-energy phosphoester bond.[2][3]

The systematic IUPAC name for this compound is [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate.[4]

Caption: Molecular components of this compound (GDP).

Physicochemical and Structural Data

The precise quantitative parameters of GDP's structure are determined through advanced analytical techniques. While exact bond lengths and angles can vary slightly depending on the crystalline environment or solvent conditions, established values from high-resolution studies provide a reliable standard.

Table 1: General Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₅N₅O₁₁P₂ | [1] |

| Molar Mass | 443.200522 g/mol | [1][2] |

| Exact Mass | 443.02433031 Da | [4] |

| IUPAC Name | [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | [4] |

| Physical Description | Solid | [4] |

| Collision Cross Section | 191.5 Ų ([M+H]⁺) | [4] |

Table 2: Representative Bond Lengths and Angles for the Ribose-Phosphate Backbone

Data derived from statistical surveys of high-resolution crystal structures of nucleotides and dinucleoside phosphates.[5]

| Bond/Angle | Type | Average Length (Å) |

| P-O5' | Phosphoester | 1.60 |

| O5'-C5' | Ester | 1.44 |

| C5'-C4' | Carbon-Carbon | 1.51 |

| C4'-O4' | Furanose Ring | 1.45 |

| Torsion Angle | Type | Average Angle (°) |

| β (P-O5'-C5'-C4') | Backbone | 175-185 |

| γ (O5'-C5'-C4'-C3') | Backbone | 50-60 or 170-180 |

| δ (C5'-C4'-C3'-O3') | Backbone | 80-90 or 140-150 |

| χ (O4'-C1'-N9-C4) | Glycosidic | -180 to -90 (anti) or 0 to 90 (syn) |

Experimental Protocols for Structure Determination

The three-dimensional structure of GDP, typically in complex with proteins, is primarily elucidated using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

This technique provides a static, high-resolution atomic model of a molecule in its crystalline state.[6] By measuring the diffraction pattern of X-rays passing through a crystal, an electron density map can be calculated, from which the atomic positions are inferred.[6][7]

Detailed Methodology:

-

Sample Preparation & Crystallization:

-

A highly pure and concentrated solution of the target molecule (e.g., a GTPase protein) is prepared.

-

GDP is added in molar excess to ensure the protein's nucleotide-binding pocket is saturated.

-

Crystallization is induced by slowly changing solvent conditions (e.g., vapor diffusion with varying precipitants, pH, and temperature) to allow the molecules to arrange into a highly ordered, three-dimensional lattice. This is often the most challenging, rate-limiting step.[7]

-

-

X-ray Diffraction Data Collection:

-

A suitable single crystal is mounted and cryo-cooled to minimize radiation damage.

-

The crystal is placed in a monochromatic X-ray beam.

-

As the crystal is rotated, the X-rays diffract into a specific pattern of spots (reflections) which are recorded by a detector.[6] A complete dataset requires collecting tens of thousands of reflections at numerous crystal orientations.[6]

-

-

Structure Solution and Refinement:

-

The intensities and positions of the diffraction spots are measured. The pattern of the spots reveals the crystal's unit cell dimensions and symmetry.

-

The "phase problem" is solved using methods like Molecular Replacement (if a similar structure is known) or experimental phasing.

-

These phases are combined with the measured intensities to calculate an electron density map.

-

An atomic model of the protein and the bound GDP is built into the electron density map.

-

The model is computationally refined to achieve the best possible fit with the experimental diffraction data, resulting in a final 3D structure.

-

Caption: Generalized workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy determines the structure of molecules in solution, providing valuable insights into their dynamics and conformational states.[8] The technique relies on the magnetic properties of atomic nuclei.

Detailed Methodology:

-

Sample Preparation:

-

A concentrated, soluble sample of the nucleotide is required. For detailed structural analysis of larger molecules like RNA or DNA containing GDP, or protein-GDP complexes, isotopic labeling (with ¹³C and ¹⁵N) is often necessary to resolve spectral overlap.[8]

-

The sample is dissolved in a suitable buffer, often with D₂O to minimize the solvent proton signal, and placed in a strong, uniform magnetic field.

-

-

Data Acquisition:

-

A series of radiofrequency pulses are applied to the sample to excite the nuclei.

-

The relaxation of these nuclei back to their ground state is recorded as a free induction decay (FID), which is then Fourier transformed to produce an NMR spectrum.

-

A suite of multi-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY) are performed.[8]

-

COSY/TOCSY: Identify nuclei connected through chemical bonds.

-

NOESY: Identify nuclei that are close in space (< 5 Å), regardless of bonding. This is crucial for determining the 3D fold.

-

-

-

Structure Calculation:

-

Resonance Assignment: Each peak in the complex spectra is assigned to a specific atom in the molecule.

-

Constraint Generation: NOESY spectra provide distance constraints between protons. Other experiments can provide dihedral angle constraints.

-

Structure Calculation: Computational algorithms (e.g., simulated annealing, molecular dynamics) are used to generate a family of structures that satisfy all the experimental constraints.[9]

-

Validation: The final ensemble of structures is validated for consistency with the experimental data and for stereochemical quality.

-

Functional Role: The G-Protein Signaling Cycle

The structural difference between GDP and GTP is the foundation of the G-protein signaling mechanism, which is central to cellular communication. G-proteins are molecular switches that are "OFF" when bound to GDP and "ON" when bound to GTP.[2]

-

Inactive State: In the resting state, a G-protein is bound to GDP.[10]

-

Activation: An activated G-protein coupled receptor (GPCR) acts as a Guanine Nucleotide Exchange Factor (GEF). It binds to the G-protein, inducing a conformational change that causes the release of GDP.[3][11]

-

Active State: Because cellular concentrations of GTP are much higher than GDP, GTP rapidly binds to the now-empty nucleotide-binding pocket.[3] This GTP-bound G-protein is in its "ON" state and dissociates from the receptor to interact with downstream effector proteins, propagating the signal.

-

Inactivation: The G-protein has a slow intrinsic GTPase activity, which hydrolyzes GTP back to GDP and inorganic phosphate (Pi). This process is dramatically accelerated by GTPase-Activating Proteins (GAPs).[2][3]

-

Re-association: Once GTP is hydrolyzed to GDP, the G-protein returns to its inactive conformation, ready to begin a new cycle.[1]

Caption: The G-protein activation and inactivation cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. Guanine nucleotide exchange factors: activators of Ras superfamily proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guanine nucleotide exchange factor - Wikipedia [en.wikipedia.org]

- 4. This compound | C10H15N5O11P2 | CID 135398619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 9. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. teachmephysiology.com [teachmephysiology.com]

- 11. Regulation, Signaling and Physiological Functions of G-proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of Cellular Signaling: An In-depth Technical Guide to the Role of GDP in G-protein Coupled Receptor Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the pivotal role of guanosine diphosphate (GDP) in the intricate signaling pathways mediated by G-protein coupled receptors (GPCRs). A thorough understanding of the GDP-bound inactive state and the mechanics of its release is fundamental to dissecting GPCR function and developing novel therapeutics that target this ubiquitous receptor family.

Executive Summary

G-protein coupled receptors represent the largest and most diverse group of membrane receptors in eukaryotes, playing crucial roles in virtually every physiological process. Their signaling activity is tightly regulated by a cyclical process of G-protein activation and deactivation, where the guanine nucleotide, GDP, acts as a critical gatekeeper. In the resting state, the G-protein heterotrimer is maintained in an inactive conformation through the high-affinity binding of GDP to the Gα subunit. The activation of a GPCR by an extracellular ligand triggers a series of conformational changes that culminate in the release of GDP. This event is the rate-limiting step in G-protein activation and is a prerequisite for the binding of the more abundant intracellular guanosine triphosphate (GTP), leading to the dissociation of the G-protein into its active Gα-GTP and Gβγ subunits, which then modulate downstream effectors. This guide will delve into the molecular mechanisms governing the GDP-bound state, the process of nucleotide exchange, and the experimental methodologies used to probe these fundamental aspects of GPCR signaling.

The Core Mechanism: GDP as a Molecular Switch

The canonical GPCR signaling cycle is a tightly regulated process that ensures cellular responses are initiated only in the presence of an appropriate stimulus. At the heart of this regulation lies the G-protein heterotrimer, composed of Gα, Gβ, and Gγ subunits, which functions as a molecular switch, cycling between an "off" and an "on" state.[1]

The Inactive State: In the absence of an activating ligand, the GPCR is in its basal conformation. The associated G-protein is a stable heterotrimer with GDP firmly bound within a pocket on the Gα subunit.[2][3] This GDP-bound state represents the "off" or inactive state of the G-protein. The presence of the Gβγ dimer significantly increases the affinity of Gα for GDP, in some cases by over 100-fold, further stabilizing this inactive complex.[2][4] The nucleotide binding pocket is located at the interface between the Ras-like GTPase domain and an α-helical domain of the Gα subunit.[5][6] In this conformation, the nucleotide is essentially buried, preventing spontaneous exchange with the cellular pool of GTP.[7]

GPCR as a Guanine Nucleotide Exchange Factor (GEF): Upon agonist binding, the GPCR undergoes a conformational change, which is transmitted to the associated G-protein heterotrimer.[8][9] This activated receptor then functions as a guanine nucleotide exchange factor (GEF), catalyzing the exchange of GDP for GTP on the Gα subunit.[10][11][12][13] The interaction with the activated GPCR allosterically disrupts the nucleotide-binding site on Gα, causing a large-scale separation of the Ras-like and helical domains.[5][7] This movement opens a direct pathway for the release of the bound GDP, which is the rate-limiting step in G-protein activation.[7]

GTP Binding and Subunit Dissociation: Once GDP is released, the nucleotide-binding pocket is transiently empty.[5] Due to the significantly higher intracellular concentration of GTP compared to GDP (approximately a 10:1 ratio), GTP rapidly binds to the empty pocket.[8][14] The binding of GTP induces further conformational changes in the Gα subunit, particularly in regions known as the switch I and switch II domains.[2] These changes lead to a decrease in the affinity of Gα-GTP for the Gβγ dimer, resulting in the dissociation of the heterotrimer into two active signaling entities: the Gα-GTP monomer and the Gβγ dimer.[8][14] These dissociated subunits are then free to interact with and modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C, thereby propagating the signal within the cell.[6][14]

Signal Termination: The duration of the signal is controlled by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes the bound GTP back to GDP.[14] This hydrolysis event, which can be accelerated by Regulator of G-protein Signaling (RGS) proteins, returns the Gα subunit to its GDP-bound state. Gα-GDP then re-associates with a Gβγ dimer to reform the inactive heterotrimer, completing the cycle and terminating the signal.[14]

Quantitative Data on Nucleotide Binding

The affinity of Gα subunits for guanine nucleotides is a critical determinant of the kinetics of the GPCR signaling cycle. These interactions are characterized by dissociation constants (Kd), which represent the concentration of ligand at which half of the protein is bound. The rates of nucleotide association (kon) and dissociation (koff) provide further insight into the dynamics of these interactions.

| Gα Subunit | Nucleotide | Condition | Kd | Reference |

| Gαi1 | GDP | - | 3.9 ± 0.6 µM | [15] |

| Gαi1 | GTPγS | - | 28.0 ± 3.2 µM | [15] |

| Gαs | - | NTS1 bound | 31 ± 18 nM | [16] |

| Gαi1 | - | NTS1 bound | 15 ± 6 nM | [16] |

| Gα (general) | GTPγS | + Mg2+ | ~5 nM | [4] |

| Rho family | GDP/GTP | +/- Mg2+ | sub-µM | [17][18] |

Note: This table is a summary of representative data. Kd values can vary depending on the specific experimental conditions, including the presence of Mg2+, Gβγ subunits, and the activated receptor.

| Parameter | Value | Condition | Reference |

| GDP dissociation rate constant (k_diss) for Gq | 1.5 s⁻¹ | Receptor-stimulated | [19] |

The Role of Divalent Cations: Mg2+

Magnesium ions (Mg2+) play a crucial, multifaceted role in G-protein signaling. While not strictly required for nucleotide binding to all G-proteins, Mg2+ significantly influences the affinity and kinetics of these interactions.[17][18] For many Gα subunits, Mg2+ binds with high affinity to the GTP-bound state but only weakly to the GDP-bound state.[2] The ion coordinates with the β and γ phosphates of GTP, as well as with residues in the Gα subunit, effectively "locking" GTP in the binding pocket and stabilizing the active conformation.[20] The presence of an activated GPCR can dramatically increase the affinity of the G-protein for Mg2+, shifting it from the millimolar to the micromolar range, thereby facilitating G-protein activation at physiological Mg2+ concentrations.[20]

Experimental Protocols for Studying GDP's Role

A variety of biophysical and biochemical techniques are employed to investigate the role of GDP in GPCR signaling. These methods allow for the quantitative measurement of nucleotide binding, exchange, and the functional consequences of these events.

[³⁵S]GTPγS Binding Assay

This is a widely used functional assay to measure the activation of G-proteins following GPCR stimulation.[21][22] It utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which, upon binding to the Gα subunit, "traps" it in the active state.[22] The accumulation of radioactivity is proportional to the extent of G-protein activation.

Detailed Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the GPCR of interest from cultured cells or tissues. Homogenize cells in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Assay Buffer: A typical assay buffer contains Tris-HCl, MgCl₂, NaCl, and GDP. The inclusion of GDP is often necessary to maintain the G-protein in its inactive state prior to stimulation.[23][24]

-

Reaction Mixture: In a microplate, combine the cell membranes, the test compound (agonist, antagonist), and the assay buffer.

-

Initiation of Reaction: Start the reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time to allow for nucleotide exchange.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of the test compound to determine parameters like EC₅₀ and Emax.

Fluorescence Spectroscopy

Fluorescence-based assays offer a real-time, non-radioactive method to monitor nucleotide binding and exchange.[25] These assays often utilize fluorescently labeled guanine nucleotide analogs, such as mant-GDP or BODIPY-GDP.[26][27][28] The fluorescence properties of these probes change upon binding to the G-protein, providing a direct readout of the interaction.

Detailed Methodology (GDP Dissociation Assay):

-

Protein Preparation: Purify the Gα subunit of interest.

-

Loading with Fluorescent GDP: Incubate the purified Gα with a fluorescent GDP analog (e.g., mant-GDP) to form the Gα-mant-GDP complex. Remove any unbound fluorescent nucleotide.

-

Establish Baseline: Place the Gα-mant-GDP complex in a fluorometer and measure the baseline fluorescence intensity.

-

Initiate Exchange: Add an excess of unlabeled GDP or GTP to the cuvette.

-

Monitor Fluorescence: Continuously record the fluorescence intensity over time. The dissociation of the fluorescent GDP analog will result in a change in the fluorescence signal (e.g., a decrease in intensity).

-

Data Analysis: Fit the time course of the fluorescence change to an appropriate kinetic model (e.g., single exponential decay) to determine the dissociation rate constant (koff).

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for studying the kinetics and affinity of biomolecular interactions in real-time.[29][30] In the context of GPCR signaling, SPR can be used to directly measure the binding of G-proteins to immobilized GPCRs or the interaction of nucleotides with G-proteins.

Detailed Methodology (GPCR-G-protein Interaction):

-

Chip Preparation: Covalently immobilize one of the binding partners (e.g., the purified GPCR reconstituted in nanodiscs or the G-protein) onto the surface of an SPR sensor chip.[16]

-

Analyte Preparation: Prepare a series of concentrations of the other binding partner (the analyte, e.g., the G-protein or GPCR) in a suitable running buffer.

-

Binding Measurement: Inject the analyte solutions over the sensor chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR response (measured in response units, RU).

-

Dissociation Measurement: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.

-

Regeneration: In some cases, a regeneration solution can be injected to remove the bound analyte, preparing the chip surface for the next injection.

-

Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to various binding models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[16][30]

Conclusion and Future Directions

The release of GDP from the Gα subunit is the defining step that gates the activation of G-protein signaling downstream of GPCRs. The stability of the Gα-GDP complex, modulated by the Gβγ dimer and the conformational state of the receptor, ensures a low level of basal signaling and a rapid response upon agonist stimulation. A detailed understanding of the structural and kinetic parameters governing GDP binding and release is paramount for the rational design of drugs that can modulate GPCR activity.

Future research will continue to unravel the subtleties of this process. The development of novel fluorescent probes and advanced biophysical techniques will enable a more precise characterization of the transient conformational states of the GPCR-G-protein complex during nucleotide exchange. Furthermore, elucidating how different ligands can bias the receptor towards coupling with specific G-proteins, a phenomenon known as functional selectivity, will likely involve a deeper understanding of how ligand-specific receptor conformations differentially affect the kinetics of GDP release. This knowledge will be instrumental in developing the next generation of GPCR-targeted therapeutics with improved efficacy and reduced side effects.

References

- 1. jackwestin.com [jackwestin.com]

- 2. Activation of G proteins by GTP and the mechanism of Gα-catalyzed GTP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G-Protein Coupled Receptors (GPCRs) | ChemTalk [chemistrytalk.org]

- 4. Effects of Mg2+ and the beta gamma-subunit complex on the interactions of guanine nucleotides with G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Frontiers | Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 [frontiersin.org]

- 7. Mechanistic insights into GPCR-G protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 9. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPCRs that Rh oar the Guanine nucleotide exchange factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Quantitative Analysis of Guanine Nucleotide Exchange Factors (GEFs) as Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Complementary biosensors reveal different G-protein signaling modes triggered by GPCRs and non-receptor activators | eLife [elifesciences.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Structure of Gαi1 bound to a GDP-selective peptide provides insight into guanine nucleotide exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetics of the early events of GPCR signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The role of Mg2+ cofactor in the guanine nucleotide exchange and GTP hydrolysis reactions of Rho family GTP-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. On the roles of Mg in the activation of G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. Sulfur-35 GTP Binding Assays | Revvity [revvity.co.jp]

- 24. researchgate.net [researchgate.net]

- 25. Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A Mant-GDP Dissociation Assay to Compare the Guanine Nucleotide Binding Preference of Small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Guanosine Diphosphate in Intracellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine Diphosphate (GDP) is a critical regulator of intracellular signaling, acting as a molecular switch that governs the activity of GTP-binding proteins (G-proteins). The transition between the GDP-bound 'off' state and the GTP-bound 'on' state is a fundamental control mechanism in a vast array of cellular processes, including cell growth, differentiation, and apoptosis. This technical guide provides an in-depth exploration of the function of GDP in intracellular signaling, with a focus on the G-protein cycle, the roles of Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs), and the experimental methodologies used to study these processes. Quantitative data on nucleotide binding affinities and enzyme kinetics are presented, along with detailed protocols for key assays. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of these core cellular mechanisms.

The G-Protein Cycle: GDP as the Gatekeeper of Inactivity

G-proteins are a superfamily of hydrolase enzymes that bind and hydrolyze Guanosine Triphosphate (GTP).[1] They exist in two principal conformational states: an inactive state when bound to GDP and an active state when bound to GTP.[1][2] GDP, with its two phosphate groups, maintains the G-protein in a conformation that is unable to interact with downstream effector proteins, effectively keeping the signaling pathway in a quiescent state.[3]

The activation of a G-protein is initiated by an upstream signal, often the binding of a ligand to a G-protein coupled receptor (GPCR).[4][5] This event triggers a conformational change in the GPCR, which then acts as a Guanine Nucleotide Exchange Factor (GEF).[6] The GEF promotes the dissociation of the tightly bound GDP from the G-protein.[6][7] Due to the significantly higher intracellular concentration of GTP relative to GDP, GTP readily binds to the now-vacant nucleotide-binding pocket of the G-protein.[7] This binding of GTP induces a conformational change in the G-protein, transitioning it to its active state and allowing it to interact with and modulate the activity of downstream effector molecules, thereby propagating the signal.[5][8]

The signal is terminated by the intrinsic GTPase activity of the G-protein, which hydrolyzes GTP back to GDP and inorganic phosphate (Pi).[4] This hydrolysis event returns the G-protein to its inactive, GDP-bound conformation, completing the cycle.[4] The intrinsic rate of GTP hydrolysis is often slow, and it is significantly accelerated by GTPase-Activating Proteins (GAPs), which are crucial for the timely termination of signaling.[9]

Key Regulators: GEFs and GAPs

The precise control of the G-protein cycle is paramount for normal cellular function and is orchestrated by two main families of regulatory proteins: GEFs and GAPs.

2.1. Guanine Nucleotide Exchange Factors (GEFs): GEFs are the activators of G-proteins.[7] They function by binding to the GDP-bound G-protein and inducing a conformational change that reduces the affinity of the G-protein for GDP, leading to its dissociation.[7] This allows GTP, which is present at a much higher concentration in the cell, to bind and activate the G-protein.[7] For heterotrimeric G-proteins, the activated GPCR itself serves as the GEF.[6] For small GTPases, a diverse family of GEF proteins exists, each often specific for a particular G-protein or G-protein subfamily.[7]

2.2. GTPase-Activating Proteins (GAPs): GAPs are the deactivators of G-proteins.[9] They enhance the intrinsically slow GTP hydrolysis rate of G-proteins, sometimes by several orders of magnitude.[9] This acceleration of GTP hydrolysis ensures that the G-protein-mediated signal is terminated in a timely manner, preventing uncontrolled signaling.[9] The Regulator of G-protein Signaling (RGS) proteins are a major family of GAPs for heterotrimeric G-proteins.[9]

Quantitative Data on G-Protein Signaling Components

The interactions within the G-protein cycle are governed by specific binding affinities and enzymatic kinetics. Understanding these quantitative parameters is essential for modeling signaling pathways and for the rational design of therapeutic interventions.

Nucleotide Binding Affinities

The affinity of a G-protein for GDP versus GTP is a key determinant of its activation potential. Generally, G-proteins exhibit a high affinity for both nucleotides, with dissociation constants (Kd) typically in the nanomolar to low micromolar range.

| G-Protein Family | G-Protein | Ligand | Dissociation Constant (Kd) | Reference |

| Ras Superfamily | H-Ras | GDP | ~10-100 nM | [10] |

| H-Ras | GTPγS | ~1-10 nM | [10] | |

| Ran | GDP | ~0.1-1 µM | [8] | |

| Ran | GTP | ~1-10 µM | [8] | |

| Heterotrimeric Gα | Gαi1 | GDP | ~10-50 nM | [11] |

| Gαi1 | GTPγS | ~1-10 nM | [11] | |

| Gαs | GDP | ~30-100 nM | [12] | |

| Gαs | GTPγS | ~5-20 nM | [12] |

Note: GTPγS is a non-hydrolyzable GTP analog commonly used in binding assays. Binding affinities can vary depending on the experimental conditions.

Kinetics of GEF and GAP Activity

The catalytic efficiency of GEFs and GAPs is described by the Michaelis-Menten kinetic parameters, Km and kcat. Km reflects the substrate concentration at which the reaction rate is half of the maximum, and kcat (the turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

GEF Kinetic Parameters

| GEF | G-Protein Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| SOS1 (catalytic domain) | H-Ras | 20-50 | 0.05-0.1 | 1-5 x 10³ | [10] |

| RCC1 | Ran | ~1-5 | ~10-20 | 2-20 x 10⁶ | [8] |

| eIF2B | eIF2 | ~0.1-0.5 | ~0.01-0.05 | 2-10 x 10⁴ | [7] |

| Trio (GEF1 domain) | Rac1 | ~5-15 | ~0.1-0.5 | 1-5 x 10⁴ | [7] |

GAP Kinetic Parameters

| GAP | G-Protein Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| p120RasGAP | H-Ras | ~20-60 | ~20-40 | 0.3-2 x 10⁶ | [10] |

| RGS4 | Gαi1 | ~1-5 | ~5-10 | 1-10 x 10⁶ | [2][13] |

| RanGAP1 | Ran | ~0.5-2 | ~30-50 | 15-100 x 10⁶ | [8] |

| ABR | RhoA | ~10-30 | ~5-15 | 0.2-1.5 x 10⁶ | [14] |

Experimental Protocols for Studying GDP/GTP Exchange

Several key in vitro assays are employed to investigate the function of GDP in G-protein signaling by measuring nucleotide exchange and GTP hydrolysis.

[³⁵S]GTPγS Binding Assay

This classic radioisotope-based functional assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Methodology:

-

Membrane Preparation: Prepare cell membranes containing the G-protein and receptor of interest.

-

Assay Setup: In a multi-well plate, combine the prepared membranes with assay buffer containing GDP and the compound of interest (e.g., an agonist).

-

Reaction Initiation: Initiate the exchange reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate the reaction mixture to allow for [³⁵S]GTPγS binding to activated G-proteins.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through.

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radiolabel.

-

Quantification: Add scintillation fluid to the dried filter plate and measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

Fluorescence-Based Nucleotide Exchange Assay

This method utilizes fluorescently labeled guanine nucleotides, such as mant-GDP or BODIPY-FL-GDP, to monitor nucleotide exchange in real-time. The fluorescence properties of these analogs change upon binding to a G-protein.

Methodology (mant-GDP Displacement):

-

Protein Preparation: Purify the G-protein of interest.

-

Loading with mant-GDP: Incubate the G-protein with a molar excess of mant-GDP in a low-magnesium buffer to facilitate loading. The fluorescence of mant-GDP increases upon binding to the G-protein.

-

Removal of Unbound Nucleotide: Remove unbound mant-GDP using a desalting column.

-

Baseline Measurement: Measure the stable baseline fluorescence of the G-protein-mant-GDP complex.

-

Initiation of Exchange: Initiate the exchange reaction by adding an excess of unlabeled GTP and the GEF of interest.

-

Real-time Monitoring: Monitor the decrease in fluorescence over time as the unlabeled GTP displaces the fluorescent mant-GDP. The rate of fluorescence decay is proportional to the GEF activity.

GTPase-Glo™ Assay

This is a commercially available, luminescence-based assay that measures GTPase, GEF, and GAP activity by quantifying the amount of GTP remaining after the enzymatic reaction.

Methodology:

-

GTPase Reaction: Set up the GTPase reaction containing the G-protein, GTP, and the regulatory protein of interest (GEF or GAP) in the appropriate buffer.

-

Incubation: Incubate the reaction to allow for GTP hydrolysis.

-

GTP Detection: Add the GTPase-Glo™ Reagent, which converts the remaining GTP into ATP.

-

Luminescence Generation: Add the Detection Reagent, which contains luciferase and luciferin, to generate a luminescent signal from the newly synthesized ATP.

-

Measurement: Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the GTPase activity (i.e., higher GTPase activity results in less remaining GTP and a lower luminescent signal).

Conclusion and Future Directions

This compound is a cornerstone of intracellular signaling, maintaining G-proteins in an inactive state until an appropriate stimulus triggers the exchange for GTP. The intricate regulation of this process by GEFs and GAPs ensures the precise control of a multitude of cellular functions. The quantitative understanding of the kinetics and affinities governing these interactions, facilitated by the experimental protocols outlined in this guide, is fundamental to basic research and is a critical component of modern drug discovery efforts targeting G-protein signaling pathways. Future research will likely focus on the spatiotemporal dynamics of GDP/GTP exchange in living cells, the role of post-translational modifications in regulating G-protein activity, and the development of novel therapeutic agents that can selectively modulate the G-protein cycle.

References

- 1. Research progress in ARF-GEF gene family [chinagene.cn]

- 2. The regulators of G protein signaling (RGS) domains of RGS4, RGS10, and GAIP retain GTPase activating protein activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abjournals.org [abjournals.org]

- 4. R4 RGS Proteins: Regulation of G Protein Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eIF2B conformation and assembly state regulate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Studies of the Arf Activator Arno on Model Membranes in the Presence of Arf Effectors Suggest Control by a Positive Feedback Loop* | Semantic Scholar [semanticscholar.org]

- 7. eIF2B Mechanisms of Action and Regulation: A Thermodynamic View - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GEF-independent Ran activation shifts a fraction of the protein to the cytoplasm and promotes cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Human RAS Superfamily Proteins and Related GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Activation of G proteins by GTP and the mechanism of Gα-catalyzed GTP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid kinetics of regulator of G-protein signaling (RGS)-mediated Galphai and Galphao deactivation. Galpha specificity of RGS4 AND RGS7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detection of Rho GEF and GAP activity through a sensitive split luciferase assay system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of GTP Hydrolysis by GTPases: A Technical Guide

Guanosine Triphosphate hydrolases (GTPases) are a superfamily of enzymes that function as critical molecular switches in a vast array of cellular processes, including signal transduction, cell proliferation, cytoskeletal organization, and intracellular trafficking.[1][2] They cycle between an active, GTP-bound "ON" state and an inactive, GDP-bound "OFF" state.[3][4] The transition from the active to the inactive state is accomplished through the hydrolysis of the γ-phosphate of GTP to produce GDP and inorganic phosphate (Pi).[1][5] This intrinsic hydrolytic activity is often slow and is dramatically accelerated by GTPase-Activating Proteins (GAPs).[6][7] Conversely, the reactivation of the switch is mediated by Guanine Nucleotide Exchange Factors (GEFs), which promote the release of GDP to allow the more abundant cellular GTP to bind.[6][8]

This guide provides an in-depth examination of the core mechanism of GTP hydrolysis, tailored for researchers, scientists, and drug development professionals. It covers the structural basis of the catalytic activity, the role of regulatory proteins, quantitative kinetic data, and detailed experimental protocols for studying this fundamental biological process.

The GTPase Catalytic Core and Key Structural Motifs

The catalytic activity of GTPases resides within a highly conserved G domain.[1] This domain features several key motifs that are essential for nucleotide binding and hydrolysis.[5][9]

-

P-loop (Phosphate-binding loop): With the consensus sequence GxxxxGKS/T, this motif, also known as the G1 motif, wraps around the β-phosphate of the nucleotide and coordinates a critical magnesium ion (Mg²⁺).[5][9][10]

-

Switch I and Switch II Regions: These are flexible loop regions that undergo significant conformational changes depending on whether GTP or GDP is bound.[11] In the GTP-bound state, they adopt a conformation that allows interaction with downstream effector proteins.[12] Following hydrolysis, the loss of the γ-phosphate causes these regions to relax into the inactive conformation.[11][12] These regions contain key catalytic residues.[11]

-

Gln/Gln cat (Catalytic Glutamine): A highly conserved glutamine residue (e.g., Gln61 in Ras) located in the Switch II region is crucial for catalysis.[11][13] It is responsible for positioning the nucleophilic water molecule for its attack on the γ-phosphate of GTP.[13]

-

Mg²⁺ Ion: This divalent cation is essential for high-affinity nucleotide binding and catalysis.[10][14] It coordinates the β- and γ-phosphates of GTP and is held in place by conserved serine/threonine residues in the P-loop and Switch I/II regions, stabilizing the negative charges of the phosphate groups.[10][11]

The GTPase Regulatory Cycle

The cellular function of a GTPase is tightly controlled by the interplay between its active and inactive states. This regulation is primarily governed by GEFs and GAPs.

The Chemical Mechanism of GTP Hydrolysis

The hydrolysis of GTP to GDP and Pi occurs via a nucleophilic substitution (SN2) reaction.[1] A water molecule, acting as the nucleophile, attacks the electrophilic γ-phosphorus atom of GTP. This process proceeds through a pentavalent transition state.[1]

Intrinsic Hydrolysis

While GTPases can catalyze this reaction on their own, the intrinsic rate is typically very slow. The catalytic machinery, including the crucial Glncat and the Mg²⁺ ion, correctly orients the GTP and the attacking water molecule to facilitate the reaction.[13][14]

GAP-Mediated Hydrolysis: The Arginine Finger

GAPs accelerate the rate of GTP hydrolysis by several orders of magnitude.[7][15] They achieve this primarily by introducing a catalytic "arginine finger" into the GTPase active site.[16][17][18]

This arginine residue serves two main functions:

-

Transition State Stabilization: It inserts into the active site and helps to neutralize the developing negative charges on the phosphate oxygen atoms during the transition state.[17][18]

-

Active Site Optimization: The arginine finger helps to properly orient the catalytic glutamine (Glncat) and other residues, stabilizing the conformation of the Switch I and Switch II regions for optimal catalytic efficiency.[13][16]

The introduction of the arginine finger is considered a key step that dramatically lowers the activation energy of the hydrolysis reaction.[14][18]

Quantitative Data on GTP Hydrolysis

The kinetic parameters of GTP hydrolysis vary significantly between different GTPases and are dramatically altered by the presence of GAPs. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax, while the catalytic constant or turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second.[19][20]

| GTPase Family | Specific Protein | Condition | kcat (s⁻¹) | Km (µM) | Reference(s) |

| Gα Subunits | Gαo | Intrinsic (BGTP substrate) | 8.3 x 10⁻³ | 0.12 | [21][22] |

| Gαi1 | Intrinsic (BGTP substrate) | 3.0 x 10⁻² | 0.94 | [21][22] | |

| Gαo | + RGS4 (GAP) | Increased 117-213% | - | [21][22] | |

| Ras Superfamily | p21Ras | + Full-length GAP | 19 | - | [15] |

| p21Ras | + GAP C-terminal domain | ~0.95 | - | [15] |

Note: Data is compiled from various sources and experimental conditions (e.g., use of fluorescent GTP analogs like BGTP) may differ. This table is for comparative purposes.

Experimental Protocols

Several methods are commonly employed to measure GTPase activity. The choice of assay depends on the specific research question, required throughput, and available equipment.

Protocol 1: Colorimetric Phosphate Release Assay (Malachite Green)

This is a robust and cost-effective method for measuring the inorganic phosphate (Pi) released during GTP hydrolysis.[23][24]

Principle: The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate under acidic conditions.[25][26] The increase in absorbance, typically measured between 620-660 nm, is directly proportional to the amount of Pi produced and thus to the GTPase activity.[27]

Materials:

-

Purified GTPase and corresponding GAP (optional)

-

GTP stock solution (ensure it is low in free phosphate)

-

Assay Buffer: e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT.[24] (Note: Buffer composition should be optimized for the specific GTPase).

-

Malachite Green Reagent: A solution containing Malachite Green, ammonium molybdate, and a surfactant (e.g., Tween-20) in strong acid (e.g., HCl).[24][27] Commercial kits are widely available.

-

Phosphate Standard (e.g., KH₂PO₄) for standard curve generation.

-

96-well or 384-well clear, flat-bottom microplates.

-

Microplate spectrophotometer.

Procedure:

-

Standard Curve: Prepare a series of phosphate standards (e.g., 0 to 40 µM) in the same assay buffer that will be used for the enzymatic reaction.[25]

-

Reaction Setup: In the microplate wells, combine the assay buffer, purified GTPase enzyme, and any potential modulators (e.g., GAP or inhibitors). Include appropriate controls: "no enzyme" (buffer + GTP only) and "no GTP" (buffer + enzyme only).

-

Pre-incubation: Equilibrate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

Reaction Initiation: Start the reaction by adding a defined concentration of GTP to all wells. The final GTP concentration should be optimized, but is often below 0.25 mM to minimize background from non-enzymatic hydrolysis.[25]

-

Incubation: Incubate the reaction for a set period (e.g., 15-60 minutes) during which phosphate release is linear with time.

-

Reaction Quenching and Detection: Stop the reaction by adding the acidic Malachite Green reagent to each well. This also initiates color development.

-

Measurement: After a short incubation (15-30 minutes) at room temperature for color stabilization, measure the absorbance at ~630 nm.[26]

-

Data Analysis: Subtract the absorbance of the "no enzyme" control from all other readings. Calculate the concentration of phosphate released using the standard curve. Determine the specific activity of the GTPase (e.g., in pmol Pi/min/µg enzyme).

Protocol 2: Fluorescence-Based Nucleotide Exchange/Hydrolysis Assay

These assays offer higher sensitivity and are well-suited for kinetic studies. They typically use GTP analogs conjugated to a fluorophore, such as BODIPY or MANT (methylanthraniloyl).[28][29]

Principle: There are two common approaches:

-

GEF Activity (Exchange): The GTPase is pre-loaded with a fluorescent GDP analog (e.g., BODIPY-FL-GDP). The fluorescence of the analog increases upon binding to the GTPase.[28] The addition of a GEF and a large excess of non-fluorescent GTP catalyzes the release of the fluorescent GDP, leading to a measurable decrease in fluorescence over time.[28]

-

GTPase Activity (Hydrolysis): A fluorescent GTP analog (e.g., BODIPY-GTP) is used as the substrate. The fluorescence properties of the analog can change upon hydrolysis to its GDP form, or its binding/release from the enzyme can be monitored.[21][22][30]

Materials:

-

Purified GTPase, GEF, or GAP.

-

Fluorescent nucleotide analog (e.g., BODIPY-FL-GDP or BODIPY-FL-GTP).

-

Non-fluorescent GTP and/or GDP.

-

Assay Buffer (as described above, but ensure it is compatible with fluorescence).

-

Black, low-volume 96- or 384-well microplates.

-

Fluorescence plate reader with appropriate excitation/emission filters.

Procedure (Example: GEF Activity):

-

Loading GTPase: Incubate the purified GTPase with a 4-fold molar excess of the fluorescent GDP analog (e.g., BODIPY-FL-GDP) in the absence of Mg²⁺ (using EDTA to chelate it) to facilitate loading. Stop the loading by adding a high concentration of MgCl₂ (e.g., 10-30 mM).[28] Remove unbound nucleotide via a desalting column.

-

Reaction Setup: In a black microplate, add the fluorescent GDP-loaded GTPase in assay buffer.

-

Baseline Reading: Measure the initial fluorescence to establish a baseline.

-

Reaction Initiation: Initiate the exchange reaction by adding a mixture containing the GEF and a large molar excess of non-fluorescent GTP.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time. The signal will decrease as the fluorescent GDP is displaced.

-

Data Analysis: Plot fluorescence intensity versus time. Fit the decay curve to a single exponential equation to determine the observed rate constant (kobs). This rate is proportional to the GEF activity.

Conclusion and Therapeutic Relevance

The hydrolysis of GTP is the fundamental off-switch for a vast network of signaling pathways. A deep understanding of this mechanism—from the atomic-level interactions in the active site to the kinetics of GAP-mediated regulation—is paramount. Dysregulation of the GTPase cycle, often through mutations that impair GTP hydrolysis (e.g., in Ras proteins), is a hallmark of numerous human diseases, including cancer.[4][7][31] Therefore, the detailed study of this mechanism and the development of robust assays are critical for identifying and characterizing novel therapeutic agents that can modulate the activity of specific GTPases, GAPs, or GEFs.[8][12]

References

- 1. GTPase - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Understanding Biological GTP Hydrolysis through Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: GTPases and their Regulation [jove.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Small GTPases and their GAPs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. GTPase-activating protein - Wikipedia [en.wikipedia.org]

- 8. GEFs and GAPs: critical elements in the control of small G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Insights into the Regulation Mechanism of Small GTPases by GEFs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Invited review: Mechanisms of GTP hydrolysis and conformational transitions in the dynamin superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of G proteins by GTP and the mechanism of Gα-catalyzed GTP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ras-Specific GTPase-Activating Proteins—Structures, Mechanisms, and Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of the intrinsic arginine finger in heterotrimeric G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Understanding the catalytic mechanism of GTPase-activating proteins: demonstration of the importance of switch domain stabilization in the stimulation of GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Interactive Biochemistry [chem.uwec.edu]

- 18. pnas.org [pnas.org]

- 19. youtube.com [youtube.com]

- 20. biorxiv.org [biorxiv.org]

- 21. Real-time detection of basal and stimulated G protein GTPase activity using fluorescent GTP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [PDF] Real-time Detection of Basal and Stimulated G Protein GTPase Activity Using Fluorescent GTP Analogues* | Semantic Scholar [semanticscholar.org]

- 23. benchchem.com [benchchem.com]

- 24. Developing Colorimetric and Luminescence-Based High-throughput Screening Platforms for Monitoring the GTPase Activity of Ferrous iron transport protein B (FeoB) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bioassaysys.com [bioassaysys.com]

- 26. researchgate.net [researchgate.net]

- 27. A High Throughput Screen for RGS Proteins Using Steady State Monitoring of Free Phosphate Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. pnas.org [pnas.org]

- 31. "Mechanism of GTP hydrolysis by G-protein α subunits" by Christiane Kleuss, André S. Raw et al. [scholarworks.umt.edu]

The Pivotal Role of GDP in the Elongation Phase of Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The elongation phase of protein synthesis is a highly dynamic and energy-dependent process, responsible for the rapid and accurate addition of amino acids to a nascent polypeptide chain. Central to this intricate machinery are the guanosine triphosphate (GTP) hydrolyzing elongation factors, which act as molecular switches, cycling between an active GTP-bound state and an inactive guanosine diphosphate (GDP)-bound state. While the energy from GTP hydrolysis is a primary driver of this cycle, the subsequent GDP-bound state of these factors is not merely a passive byproduct. This technical guide provides an in-depth exploration of the critical and multifaceted role of GDP in orchestrating the key events of the elongation cycle. We will delve into the structural and kinetic data that illuminate how the transition to and the ultimate dissociation of the GDP-bound elongation factors from the ribosome are fundamental for the fidelity and processivity of protein synthesis. This guide will also detail the experimental methodologies used to elucidate these mechanisms and present key quantitative data in a comparative format.

Introduction

Protein synthesis is a fundamental biological process that translates the genetic information encoded in messenger RNA (mRNA) into functional proteins. The elongation phase, where the polypeptide chain is extended, is a cyclical process involving the delivery of aminoacyl-tRNAs (aa-tRNAs) to the ribosome, peptide bond formation, and the translocation of the ribosome along the mRNA. This cycle is facilitated by two key classes of translational GTPases: Elongation Factor Thermo unstable (EF-Tu) in prokaryotes (eEF1A in eukaryotes) and Elongation Factor G (EF-G) in prokaryotes (eEF2 in eukaryotes).

The function of these elongation factors is tightly regulated by the binding and hydrolysis of GTP. In their GTP-bound form, they have a high affinity for the ribosome and their respective ligands (aa-tRNA for EF-Tu/eEF1A). GTP hydrolysis triggers a conformational change that leads to the release of the factor from the ribosome in its GDP-bound state. This release is a crucial step that allows the elongation cycle to proceed. This document will focus on the often-understated, yet critical, role of the GDP-bound state in ensuring the directionality and efficiency of protein synthesis elongation.

The GTPase Cycle of Elongation Factors: A Central Role for GDP

The elongation cycle can be dissected into two main stages governed by the GTPase activity of EF-Tu/eEF1A and EF-G/eEF2. The transition to the GDP-bound state is the irreversible step that drives the cycle forward.

EF-Tu/eEF1A: Delivery of Aminoacyl-tRNA and the Role of GDP in Proofreading

EF-Tu (or eEF1A in eukaryotes), in its GTP-bound state, forms a ternary complex with an aa-tRNA. This complex delivers the aa-tRNA to the A-site of the ribosome. Correct codon-anticodon recognition triggers GTP hydrolysis by EF-Tu.[1] This hydrolysis is a critical checkpoint for ensuring translational fidelity. The subsequent conformational change in EF-Tu, now bound to GDP, dramatically reduces its affinity for both the aa-tRNA and the ribosome.[2][3] This leads to the dissociation of the EF-Tu·GDP complex, allowing the accommodated aa-tRNA to participate in peptide bond formation.[4] The release of EF-Tu in its GDP-bound form is essential; if EF-Tu were to remain bound, it would sterically hinder the subsequent steps of elongation.

dot

Caption: The GTPase cycle of EF-Tu in prokaryotic protein synthesis.

EF-G/eEF2: Translocation and the Resetting of the Ribosome

Following peptide bond formation, the ribosome is in a pre-translocation state. EF-G (or eEF2 in eukaryotes), bound to GTP, binds to the ribosome. This binding, coupled with GTP hydrolysis, catalyzes the translocation of the tRNAs and mRNA by one codon.[5][6] The hydrolysis of GTP to GDP induces a large conformational change in EF-G, which is thought to act as a "power stroke" to drive the movement.[6] Crucially, the subsequent release of EF-G·GDP from the ribosome is required to free the A-site for the next incoming ternary complex, thus resetting the ribosome for the next round of elongation.[5][7] Studies have shown that non-hydrolyzable GTP analogs trap EF-G on the ribosome, inhibiting further elongation.[8]

// Nodes Pre_translocation [label="Pre-translocation\nRibosome", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; EF_G_GTP [label="EF-G•GTP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GTP_Hydrolysis [label="GTP Hydrolysis", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Post_translocation [label="Post-translocation\nRibosome", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; EF_G_GDP [label="EF-G•GDP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dissociation [label="Dissociation", shape=plaintext]; Next_Cycle [label="Ready for\nnext aa-tRNA", shape=plaintext];

// Edges EF_G_GTP -> Pre_translocation [label="Binding"]; Pre_translocation -> GTP_Hydrolysis; GTP_Hydrolysis -> Post_translocation [label="Translocation"]; Post_translocation -> EF_G_GDP [label="Pi release"]; EF_G_GDP -> Dissociation; Dissociation -> Next_Cycle; EF_G_GDP -> EF_G_GTP [label="Spontaneous\nGDP/GTP Exchange", style=dashed]; }

Caption: Workflow for a nitrocellulose filter binding assay.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM allows for the high-resolution structural visualization of large macromolecular complexes like the ribosome in different functional states.

Principle: Samples are rapidly frozen in a thin layer of vitreous ice, preserving their native structure. A transmission electron microscope is then used to acquire images from which a 3D reconstruction of the complex can be generated.

Detailed Methodology:

-

Sample Preparation:

-

Assemble the ribosomal complex of interest (e.g., ribosome with EF-G·GDPCP, a non-hydrolyzable GTP analog).

-

Apply a small volume of the sample to an EM grid.

-

Plunge-freeze the grid in liquid ethane to vitrify the sample.

-

-

Data Collection:

-

Image the frozen-hydrated sample in a cryo-transmission electron microscope at low temperatures.

-

Collect a large number of images of individual particles in different orientations.

-

-

Image Processing and 3D Reconstruction:

-

Use specialized software to select individual particle images.

-

Align and classify the images to group particles in similar orientations and conformations.

-

Combine the 2D images to reconstruct a 3D electron density map.

-

-

Model Building and Interpretation:

-

Fit atomic models of the individual components (ribosome, elongation factors) into the cryo-EM map.

-

Analyze the structure to understand the interactions and conformational changes. [9]

-

Stopped-Flow Kinetics

This technique is used to measure the rates of rapid biochemical reactions, such as GTP hydrolysis and the dissociation of elongation factors from the ribosome.

Principle: Small volumes of reactants are rapidly mixed, and the reaction is monitored in real-time using a spectroscopic signal, such as fluorescence.

Detailed Methodology:

-

Labeling:

-

Covalently attach a fluorescent probe to one of the components of interest (e.g., a fluorescent analog of GTP or a fluorescent label on an elongation factor).

-

-

Rapid Mixing:

-

Load the reactants into separate syringes of the stopped-flow instrument.

-

Rapidly mix the reactants in a small observation cell.

-

-

Data Acquisition:

-

Monitor the change in the fluorescence signal as a function of time after mixing.

-

-

Data Analysis:

-

Fit the kinetic data to an appropriate mathematical model to determine the rate constants of the reaction steps. [10]

-

Conclusion and Future Directions

The transition to and release of the GDP-bound form of elongation factors are indispensable for the progression of the protein synthesis elongation cycle. The data and methodologies presented in this guide underscore the intricate regulation of this process. For drug development professionals, understanding the nuances of the GTPase cycles of EF-Tu/eEF1A and EF-G/eEF2, particularly the conformational states associated with GDP binding and release, offers promising avenues for the design of novel antibiotics and therapeutics that target protein synthesis. Future research, employing a combination of structural, biophysical, and computational approaches, will continue to unravel the precise molecular choreography of these essential cellular machines, providing a deeper understanding of both fundamental biology and disease pathogenesis.

References

- 1. Translation elongation: measurements and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Direct Evidence of an Elongation Factor-Tu/Ts·GTP·Aminoacyl-tRNA Quaternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EF-Tu dynamics during pre-translocation complex formation: EF-Tu·GDP exits the ribosome via two different pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual use of GTP hydrolysis by elongation factor G on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Elongation Factor G [biology.kenyon.edu]

- 8. Structures of modified eEF2·80S ribosome complexes reveal the role of GTP hydrolysis in translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shao.hms.harvard.edu [shao.hms.harvard.edu]

- 10. Kinetics of the Interactions between Yeast Elongation Factors 1A and 1Bα, Guanine Nucleotides, and Aminoacyl-tRNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of Guanosine Diphosphate (GDP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine Diphosphate (GDP), a fundamental purine nucleotide, plays a pivotal role in a myriad of cellular processes, acting as a critical signaling molecule and a key component in bioenergetics. Comprising a guanine base, a ribose sugar, and two phosphate groups, GDP's significance is most profoundly observed in its function as the molecular "off" switch in the ubiquitous G-protein signaling pathways. This technical guide provides a comprehensive overview of the core biochemical properties of GDP, detailed experimental protocols for its study, and visual representations of its involvement in key cellular signaling events. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are engaged in the study of G-protein coupled receptors (GPCRs) and other GDP/GTP-regulated systems.

Core Biochemical Properties of this compound

This compound is a nucleoside diphosphate with the chemical formula C₁₀H₁₅N₅O₁₁P₂.[1] Its structure consists of the purine base guanine linked to the 1' carbon of a ribose sugar, which is in turn esterified with a diphosphate group at the 5' position.

Physicochemical Characteristics

A summary of the key physicochemical properties of GDP is presented in the table below. These parameters are essential for understanding its behavior in biochemical assays and its interactions with proteins.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N₅O₁₁P₂ | [1] |

| Molecular Weight | 443.20 g/mol | [1] |

| pKa Values | 2.9, 6.3, 9.6 | [2] |

| Standard Gibbs Free Energy of GTP Hydrolysis to GDP | -7.3 kcal/mol | [2][3][4] |

Role in Cellular Metabolism and Signaling

GDP is a central intermediate in purine metabolism and is interconvertible with Guanosine Monophosphate (GMP) and Guanosine Triphosphate (GTP).[5] Its most prominent role is in the regulation of G-proteins, which act as molecular switches in signal transduction pathways.[6] In its GDP-bound state, a G-protein is considered inactive. The exchange of GDP for GTP, a process often catalyzed by Guanine Nucleotide Exchange Factors (GEFs), triggers a conformational change that activates the G-protein, allowing it to interact with downstream effectors.[7][8] The intrinsic GTPase activity of the G-protein, which can be accelerated by GTPase-Activating Proteins (GAPs), hydrolyzes GTP back to GDP, returning the G-protein to its inactive state and terminating the signal.[8][9]

Quantitative Data on GDP Binding Affinities

The affinity of GDP for its protein binding partners is a critical determinant of the duration of the "off" state in signaling pathways. The dissociation constant (Kd) is a measure of this affinity, with lower Kd values indicating tighter binding. The following table summarizes reported Kd values for the interaction of GDP with various G-proteins.

| G-Protein | Family | Organism | Dissociation Constant (Kd) | Experimental Method | Reference |

| H-Ras | Ras | Human | ~10-100 pM | Not Specified | |

| Rac1 | Rho | Human | Not Specified (High Affinity) | Not Specified | [10] |

| Rab5a | Rab | Leishmania donovani | High Affinity (nanomolar range) | Not Specified | [6][11] |

| Arf6 | Arf | Human | High Affinity | Not Specified | [12][13] |

| Gαi1 | Heterotrimeric | Human | High Affinity (nanomolar range) | Not Specified | [5] |

| Gαo | Heterotrimeric | Bovine | Not Specified (5-fold faster dissociation than Gαi1) | Fluorescence Spectroscopy | |

| Initiation Factor 2 (IF2) | Translation Factor | Bacteria | ~1 µM | Isothermal Titration Calorimetry | [13] |

Signaling Pathways and Logical Relationships

The dynamic interplay between GDP and GTP is central to the regulation of numerous cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these key processes.

G-Protein Activation/Deactivation Cycle

This diagram illustrates the fundamental cycle of G-protein activation and deactivation, where GDP plays the role of the "off" switch.

Guanine Nucleotide Exchange Factor (GEF) Workflow

GEFs are crucial for accelerating the exchange of GDP for GTP, thereby promoting G-protein activation. This diagram details the step-by-step mechanism of GEF-mediated nucleotide exchange.

Guanine Nucleotide Dissociation Inhibitor (GDI) Mechanism

GDIs play a regulatory role by sequestering GDP-bound G-proteins in the cytosol, preventing their interaction with GEFs at the membrane and thus inhibiting their activation.

Experimental Protocols for Studying GDP

A variety of biochemical and biophysical techniques are employed to study the interaction of GDP with its binding partners. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC) for Measuring GDP Binding Affinity

ITC directly measures the heat changes that occur upon the binding of a ligand (GDP) to a macromolecule (G-protein), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

-

Protein and Ligand Preparation:

-

Express and purify the G-protein of interest to >95% purity.

-

Prepare a concentrated stock solution of GDP in the same buffer as the protein. The buffer should be chosen to minimize ionization effects (e.g., phosphate or HEPES buffer).

-

Thoroughly dialyze the protein against the ITC buffer to ensure a precise buffer match. The final dialysis buffer should be used to dissolve the GDP.

-

Accurately determine the concentrations of both the protein and GDP solutions using a reliable method (e.g., UV-Vis spectroscopy or a protein concentration assay).

-

-

ITC Experiment Setup:

-

Degas both the protein and GDP solutions to prevent air bubbles in the calorimeter.

-

Load the G-protein solution into the sample cell of the ITC instrument.

-

Load the GDP solution into the injection syringe. The concentration of GDP in the syringe should typically be 10-20 times higher than the protein concentration in the cell.

-

Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

-

-

Data Acquisition and Analysis:

-

Perform a control experiment by titrating GDP into the buffer alone to determine the heat of dilution.

-

Initiate the titration of GDP into the protein solution. The instrument will record the heat change after each injection.

-

After the experiment, subtract the heat of dilution from the binding data.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the thermodynamic parameters of the interaction.

-

Fluorescence-Based Guanine Nucleotide Exchange Assay

This assay monitors the binding of a fluorescently labeled GDP or GTP analog to a G-protein to determine the kinetics of nucleotide exchange, often in the presence of a GEF.

Methodology:

-

Reagent Preparation:

-

Purify the G-protein and the GEF of interest.

-

Obtain a fluorescent GDP analog, such as MANT-GDP (2'-(or-3')-O-(N-Methylanthraniloyl) Guanosine 5'-Diphosphate).

-

Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

-

-

Loading G-protein with Fluorescent GDP:

-

Incubate the G-protein with a molar excess of MANT-GDP in a low-magnesium buffer containing EDTA to facilitate nucleotide exchange.

-

After incubation, add an excess of MgCl₂ to lock the nucleotide in the binding pocket.

-

Remove unbound MANT-GDP using a desalting column.

-

-

Nucleotide Exchange Assay:

-

Place the MANT-GDP-loaded G-protein into a fluorometer cuvette or a microplate well.

-

Monitor the baseline fluorescence of the MANT-GDP-G-protein complex.

-

Initiate the exchange reaction by adding a large excess of unlabeled GTP and the GEF.

-

The exchange of MANT-GDP for unlabeled GTP will result in a decrease in fluorescence intensity over time, as the MANT fluorophore is released into the aqueous environment.

-

Record the fluorescence decay over time and fit the data to an appropriate kinetic model to determine the rate of nucleotide exchange.

-

Filter Binding Assay for GDP Binding